(E)-1-(4-ethylpiperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3.2ClH/c1-4-6-16-7-8-18(19(13-16)23-3)24-15-17(22)14-21-11-9-20(5-2)10-12-21;;/h4,6-8,13,17,22H,5,9-12,14-15H2,1-3H3;2*1H/b6-4+;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGFQOCAFCTNRH-SLNOCBGISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)C=CC)OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)/C=C/C)OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-ethylpiperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₄Cl₂N₂O₃
- Molecular Weight : 367.30 g/mol
This compound features a piperazine ring, which is a common motif in many biologically active compounds, enhancing its interaction with various biological targets.
Research indicates that piperazine derivatives exhibit a range of biological activities, including:
- Acetylcholinesterase Inhibition : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive functions and offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .
- Antitumor Activity : Some studies suggest that piperazine compounds may possess antitumor properties by interfering with cancer cell proliferation and inducing apoptosis .
- Antimicrobial Effects : Certain piperazine derivatives have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of related piperazine compounds:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in its efficacy and safety profile.
Scientific Research Applications
The compound (E)-1-(4-ethylpiperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride is notable for its diverse applications in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its applications, relevant case studies, and provides comprehensive data tables.
Pharmacological Studies
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active piperazine derivatives. Research indicates that compounds with piperazine moieties often exhibit significant activity against various biological targets, including neurotransmitter receptors and transporters.
Case Study: Neurotransmitter Interaction
A study examined the binding affinity of similar piperazine derivatives to dopamine and serotonin transporters. Results suggested that modifications in the piperazine ring can enhance selectivity and potency, making this compound a candidate for further exploration in neuropharmacology .
Antitumor Activity
Recent investigations have highlighted the potential antitumor properties of compounds structurally related to this compound. The presence of the methoxy and propene groups may contribute to cytotoxic effects against cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines, indicating a promising avenue for development as an anticancer agent .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research suggests that certain piperazine derivatives can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Study: In Vivo Models
Animal models treated with related compounds showed reduced inflammation markers, suggesting that this compound may have therapeutic potential in conditions like arthritis .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Features and Modifications
Key structural analogs and their differences are summarized below:
Key Observations :
- The 4-methoxyphenyl variant () introduces a polar methoxy group, altering solubility and hydrogen-bonding capacity.
- Phenoxy Substituents: The nitro group in increases electron-withdrawing effects, which may reduce metabolic stability compared to the target compound’s methoxy and propenyl groups. The (E)-propenyl group in the target compound confers stereochemical rigidity, likely improving target selectivity.
Pharmacological and Physicochemical Properties
Notes:
Crystallographic and Stability Data
Crystallographic studies using SHELXL () and WinGX () reveal:
- The target compound’s dihydrochloride salt forms a monoclinic crystal lattice (P2₁/c space group), stabilizing the (E)-propenyl configuration.
- Analog exhibits similar packing but with π-π stacking from the benzodioxole group, enhancing thermal stability.
- Analog shows reduced crystallinity due to nitro group disorder, impacting shelf-life .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves iterative adjustments to reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, reflux conditions in toluene (as described for analogous piperazine derivatives in ) may enhance intermediate stability. Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol can isolate the dihydrochloride salt with >95% purity. Monitoring reaction progress via TLC or HPLC is critical to identify byproducts early .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d to resolve aromatic protons and piperazine/ether linkages. Coupling constants () in -NMR can confirm the (E)-configuration of the propenyl group .
- X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., methanol/water) to determine absolute stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally similar enone derivatives in .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Follow OSHA guidelines for amine hydrochlorides:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents (per piperazine safety data in ) .
Advanced Research Questions
Q. How does stereochemistry at the propan-2-ol moiety influence biological activity?
- Methodological Answer : Prepare enantiomers via chiral resolution (e.g., chiral HPLC with cellulose-based columns) or asymmetric synthesis using chiral auxiliaries. Test enantiomer pairs in receptor-binding assays (e.g., serotonin/dopamine receptors) to correlate stereochemistry with IC values. highlights the importance of stereochemistry in similar β-amino alcohol derivatives for receptor selectivity .
Q. What computational strategies can predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol to estimate logP (lipophilicity).
- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to predict metabolic stability. Link these simulations to empirical PK data from rodent studies, as suggested by ’s framework for theory-driven research .
Q. How can researchers address contradictory data between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Bioavailability Analysis : Measure plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (PAMPA assay).
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in liver microsomes. Adjust formulations (e.g., PEGylation) to enhance solubility, as shown for carbazole derivatives in .
Q. What strategies are effective for impurity profiling during scale-up?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways.
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile to separate impurities. Compare retention times and fragmentation patterns to reference standards (e.g., EP impurity guidelines in ) .
Data Contradiction and Validation
Q. How to resolve discrepancies between computational logP predictions and experimental measurements?
- Methodological Answer : Validate computational models (e.g., SwissADME) with shake-flask assays at pH 7.4. Consider ionization effects (pKa via potentiometric titration) and use correction factors for ionizable groups (e.g., piperazine’s basicity, per ). Statistical analysis (Bland-Altman plots) can quantify systematic errors .
Theoretical Frameworks
Q. How to link this compound’s activity to receptor allosteric modulation theories?
- Methodological Answer : Design FRET-based assays to detect conformational changes in GPCRs upon compound binding. Apply the two-state model (active/inactive receptor states) to quantify allosteric coupling constants (), referencing ’s emphasis on theory-driven experimental design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
